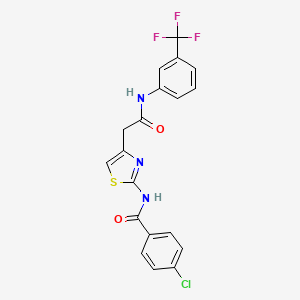

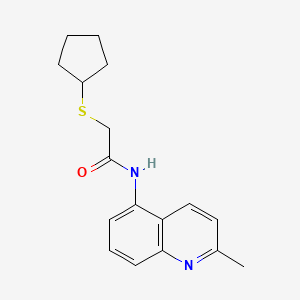

3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

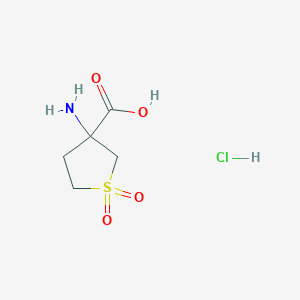

3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde (DIMMBA) is an organic compound belonging to the isoxazole family. It is a widely used chemical in the laboratory setting, with applications in synthetic organic chemistry, biochemical research, and drug discovery. DIMMBA has been used in a variety of experiments, from the synthesis of complex organic molecules to the investigation of the mechanism of action of novel drugs.

Scientific Research Applications

Isoxazole Derivatives and Their Therapeutic Potential

Isoxazole, which includes “3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde”, is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Role in the Synthesis of 3,5-Disubstituted Isoxazoles

“3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde” can be used in the synthesis of 3,5-disubstituted isoxazoles . A regioselective, experimentally convenient one-pot copper(I)-catalyzed procedure was developed for the rapid synthesis of 3,5-disubstituted isoxazoles .

Role as BRD4 Inhibitors in Anti-Breast Cancer Activity

The compound has been used in the design and synthesis of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives, which are potent BRD4 inhibitors with anti-breast cancer activity . Among them, DDT26 emerged as the most potent, exhibiting robust inhibitory activity against BRD4 at sub-micromolar concentrations .

Role in Modulating the Expression of c-MYC and γ-H2AX

DDT26, a derivative of “3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde”, was shown to modulate the expression of c-MYC and γ-H2AX . This modulation can induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .

Role as Acetyl-lysine-mimetic Bromodomain Ligands

The 3,5-dimethylisoxazole derivatives, including “3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde”, act as acetyl-lysine-mimetic bromodomain ligands . This property allows them to interact with bromodomains, which are protein domains that recognize acetylated lysine residues .

Role in the Development of Clinically Viable Drugs

The wide range of biological activities and therapeutic potential of isoxazole derivatives, including “3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde”, makes them a rich source of new compounds for the development of clinically viable drugs .

Mechanism of Action

Target of Action

The primary target of 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde is BRD4 , a protein that plays a crucial role in the regulation of gene expression . BRD4 inhibitors have demonstrated promising potential in cancer therapy .

Mode of Action

3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde interacts with its target, BRD4, by inhibiting its activity . This inhibition results in significant anti-proliferative activity against certain cancer cell lines .

Biochemical Pathways

The inhibition of BRD4 by 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde affects several biochemical pathways. It modulates the expression of c-MYC and γ-H2AX , induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in certain cancer cells .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability

Result of Action

The result of the action of 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde is a decrease in the proliferation of certain cancer cells . This is achieved through the modulation of gene expression, induction of DNA damage, inhibition of cell migration and colony formation, and cell cycle arrest .

Action Environment

The action, efficacy, and stability of 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other molecules, and the temperature

properties

IUPAC Name |

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9-13(10(2)18-15-9)7-12-6-11(8-16)4-5-14(12)17-3/h4-6,8H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMFDJYFADPPKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC2=C(C=CC(=C2)C=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2519376.png)

![N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2519386.png)

![N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2519395.png)